4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354920-53-8
VCID: VC11698316
InChI: InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
SMILES: C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3
Molecular Formula: C14H10BrN3S
Molecular Weight: 332.22 g/mol

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1354920-53-8

Cat. No.: VC11698316

Molecular Formula: C14H10BrN3S

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine - 1354920-53-8

Specification

CAS No. 1354920-53-8
Molecular Formula C14H10BrN3S
Molecular Weight 332.22 g/mol
IUPAC Name 4-(3-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Standard InChI Key QSCRCKDDPXWFGM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substitutions include:

  • 3-Bromophenyl group: A bromine atom at the meta position of the phenyl ring, influencing electronic effects and steric interactions.

  • Thiophen-2-yl group: A sulfur-containing heterocycle at position 6, enhancing π-conjugation and potential binding affinity.

  • Amino group: At position 2, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C₁₄H₁₀BrN₃S, with a molecular weight of 332.22 g/mol (inferred from the 4-bromo analog).

Table 1: Comparative Structural Data for Bromophenyl Pyrimidine Analogs

Property4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (Predicted)4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
Molecular Weight332.22 g/mol332.22 g/mol
Boiling Point~410°C (extrapolated from )Not reported
Melting Point180–185°C (estimated)Not reported
LogP~2.4 (similar to )Not reported

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route exists in the literature, analogous compounds suggest a multi-step approach:

  • Formation of pyrimidine core: Condensation of thiourea with β-diketones or β-keto esters under acidic conditions.

  • Suzuki-Miyaura coupling: Introduction of the 3-bromophenyl group via palladium-catalyzed cross-coupling.

  • Schiff base formation: Reaction with thiophene-2-carbaldehyde, as demonstrated in .

Spectroscopic Characterization

Key spectral features (extrapolated from and):

  • ¹H NMR:

    • Thiophene protons: δ 7.20–7.80 ppm (multiplet).

    • Aromatic protons (pyrimidine): δ 8.10–8.50 ppm.

    • Amino group: δ 5.90–6.20 ppm (broad singlet).

  • ¹³C NMR:

    • Pyrimidine C-2: ~158 ppm (deshielded due to amino group).

    • Thiophene C-2: ~127 ppm.

  • FT-IR:

    • N–H stretch: ~3350 cm⁻¹.

    • C–Br stretch: ~560 cm⁻¹.

Electronic and Reactivity Profiles

Density Functional Theory (DFT) Insights

Computational studies on related imidazo[1,2-a]pyrimidines reveal:

  • HOMO-LUMO gap: ~3.2 eV, indicating moderate reactivity and stability.

  • Molecular Electrostatic Potential (MEP):

    • Nucleophilic sites localized at nitrogen atoms (N-2, N-7).

    • Electrophilic regions near bromine and thiophene sulfur.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Predicted)

ParameterValue
HOMO Energy (eV)-5.82
LUMO Energy (eV)-2.60
ΔE (eV)3.22
Global Electrophilicity (ω)1.45 eV

Toxicity and ADMET Profiles

Predicted using SwissADME and ProtoQSAR:

  • Absorption: High gastrointestinal permeability (LogP ~2.4).

  • CYP450 Inhibition: Moderate risk of inhibiting CYP3A4.

  • Mutagenicity: Negative (Ames test prediction).

Industrial and Regulatory Considerations

  • HS Code: 2934.99.90 (heterocyclic compounds with nitrogen hetero-atoms) .

  • Safety: Hazard code Xi (Irritant); recommended handling with PPE .

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